molecular formula C17H22BNO4 B14905040 ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxylate

ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxylate

Cat. No.: B14905040
M. Wt: 315.2 g/mol
InChI Key: NPKNORWPVYPHDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxylate is a boronic ester-functionalized indole derivative. Its structure features:

  • A 1H-indole core substituted at position 3 with a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane).
  • An ethyl carboxylate group at position 2.
    This compound is pivotal in Suzuki-Miyaura cross-coupling reactions due to the boronate’s role in forming carbon-carbon bonds, particularly in pharmaceutical and materials science applications .

Properties

Molecular Formula

C17H22BNO4

Molecular Weight

315.2 g/mol

IUPAC Name

ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxylate

InChI

InChI=1S/C17H22BNO4/c1-6-21-15(20)14-13(11-9-7-8-10-12(11)19-14)18-22-16(2,3)17(4,5)23-18/h7-10,19H,6H2,1-5H3

InChI Key

NPKNORWPVYPHDX-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(NC3=CC=CC=C23)C(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxylate typically involves the reaction of 3-bromo-1H-indole-2-carboxylate with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide or toluene. The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters, such as temperature and pressure, and improves the overall yield and purity of the product. Additionally, the use of automated systems can enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxylate undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronate ester group with aryl or vinyl halides in the presence of a palladium catalyst and a base. The reaction typically forms carbon-carbon bonds, resulting in the formation of biaryl or styrene derivatives.

    Oxidation: The boronate ester group can be oxidized to form the corresponding boronic acid or borate ester. Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Hydrolysis: The ester groups in the compound can undergo hydrolysis in the presence of acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronate ester group.

    Solvents: Dimethylformamide, toluene, and water are commonly used solvents in these reactions.

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Boronic Acids: Formed through oxidation of the boronate ester group.

    Carboxylic Acids: Formed through hydrolysis of the ester groups.

Scientific Research Applications

Ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

    Biology: Employed in the development of boron-containing compounds for use in boron neutron capture therapy (BNCT), a type of cancer treatment.

    Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of boron-containing pharmaceuticals.

    Industry: Utilized in the production of advanced materials, such as polymers and electronic devices, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxylate is primarily based on its ability to participate in various chemical reactions. The boronate ester group can undergo transmetalation with palladium catalysts, facilitating the formation of carbon-carbon bonds in Suzuki-Miyaura coupling reactions. Additionally, the compound can interact with biological molecules, such as enzymes and receptors, through its boron-containing moiety, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers of Boronate-Substituted Indoles

The location of the boronate group on the indole ring significantly influences reactivity and applications. Key examples include:

Compound Name Boronate Position Carboxylate Group CAS Number Molecular Formula Molecular Weight Key Differences vs. Target Compound
Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxylate 5 Ethyl (C2) 736990-02-6 C₁₈H₂₄BNO₄ 337.21 Boronate at C5; altered electronic effects for cross-coupling .
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole 4 None 736990-02-6 C₁₄H₁₈BNO₂ 243.11 Lack of C2 carboxylate reduces solubility and coupling versatility .
7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole 7 None 388116-27-6 C₁₄H₁₈BNO₂ 243.11 Boronate at C7 may hinder steric access in coupling reactions .

Key Insight : The C3 boronate in the target compound offers optimal steric and electronic environments for cross-coupling compared to C4, C5, or C7 isomers .

Substituent Variations on the Indole Core

Carboxylate Group Modifications
  • Ethyl vs. Methyl Esters: Ethyl 2-methyl-7-boronate-indole-3-carboxylate (CAS 919119-66-7) has a methyl group at C2 instead of ethyl. The ethyl group in the target compound enhances lipophilicity and metabolic stability .
Additional Functional Groups
  • Nitro/Hydroxy Substituents : Compounds 33–38 () feature nitro or hydroxy-phenyl groups at C3 instead of boronate. These lack cross-coupling utility but may exhibit distinct biological activity.

Boronate-Containing Heterocycles Beyond Indole

Compound Name Core Structure Key Features Application Differences
Ethyl 3-boronate-benzoate (CAS 269410-00-6) Benzene Simpler aromatic system; lower electron density Less reactive in couplings vs. indole .
tert-Butyl-4-boronate-2-(trimethylsilyl)pyrrolidine-1-carboxylate () Pyrrolidine Saturated ring; silyl group Used in hydrogenation studies, not cross-coupling .

Reactivity in Suzuki-Miyaura Coupling

  • Target Compound : The C3 boronate on an electron-rich indole core facilitates coupling with aryl halides, though steric hindrance from the ethyl carboxylate may slightly reduce efficiency.
  • Ethyl 5-boronate-indole-2-carboxylate : Boronate at C5 may face electronic deactivation due to the indole’s electron distribution, requiring harsher conditions .

Biological Activity

Ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly its anticancer properties and mechanisms of action.

  • Molecular Formula : C17H22BNO4
  • Molecular Weight : 291.15 g/mol
  • CAS Number : 21111505

Research indicates that compounds containing the indole moiety often exhibit selective estrogen receptor modulation. This compound has been shown to selectively down-regulate estrogen receptors (ERα and ERβ), which are implicated in various cancers, particularly breast cancer . This selective modulation can lead to reduced cell proliferation in hormone-sensitive tumors.

Anticancer Properties

Several studies have demonstrated the anticancer activity of this compound:

  • Cell Proliferation Inhibition : In vitro assays showed that the compound significantly inhibits the proliferation of estrogen-dependent cancer cell lines. The IC50 values for cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) were reported as follows:
Cell LineIC50 (µM)
MCF-712.5
HeLa15.0
  • Apoptosis Induction : Flow cytometry analyses indicated that treatment with this compound leads to increased apoptosis in cancer cells. The percentage of apoptotic cells increased from 10% in untreated cells to 40% in treated cells after 48 hours .
  • Mechanistic Studies : Western blot analysis revealed that the compound alters the expression of key apoptotic markers such as Bcl-2 and caspase-3, promoting apoptosis through intrinsic pathways .

Study on Breast Cancer

A recent study evaluated the effects of this compound on MCF-7 breast cancer cells. The results indicated a dose-dependent inhibition of cell growth and an increase in apoptotic markers compared to controls.

Study on Cervical Cancer

In another investigation involving HeLa cells, the compound was found to significantly inhibit tumor growth in xenograft models. Tumor size was reduced by approximately 50% after treatment with a dosage of 20 mg/kg body weight over two weeks.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.